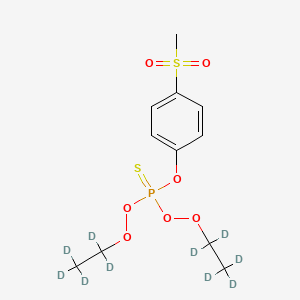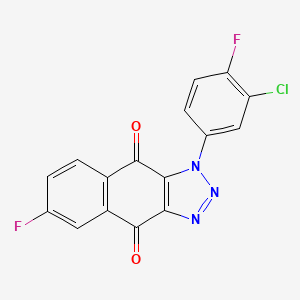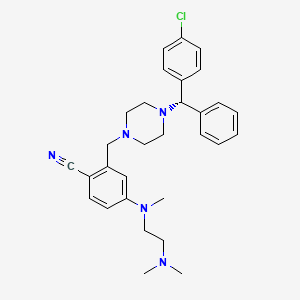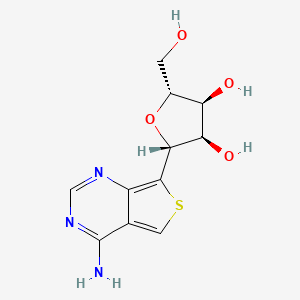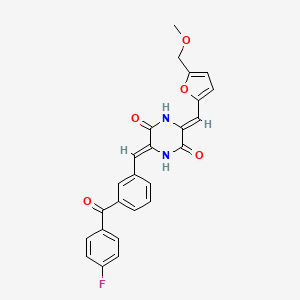
Microtubule inhibitor 7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Microtubule inhibitor 7 is a compound that targets microtubules, which are essential components of the cytoskeleton in eukaryotic cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. Microtubule inhibitors are widely used in cancer treatment due to their ability to disrupt cell division and induce apoptosis in rapidly dividing cells .
准备方法
The synthesis of Microtubule inhibitor 7 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a heteroaryl amide scaffold, followed by functional group modifications to enhance the compound’s activity and selectivity. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
化学反应分析
Microtubule inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the scaffold .
科学研究应用
Microtubule inhibitor 7 has a wide range of scientific research applications. In chemistry, it is used as a tool to study microtubule dynamics and the effects of microtubule disruption on cellular processes. In biology, it is employed to investigate the role of microtubules in cell division, intracellular transport, and signal transduction. In medicine, this compound is being explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has applications in industry, particularly in the development of new therapeutic agents and drug delivery systems .
作用机制
Microtubule inhibitor 7 exerts its effects by binding to the colchicine binding site on tubulin, a protein that forms microtubules. This binding disrupts the polymerization of tubulin into microtubules, leading to the depolymerization of existing microtubules and the inhibition of microtubule dynamics. As a result, cell division is blocked, and apoptosis is induced in rapidly dividing cells. The molecular targets and pathways involved include the mitotic spindle apparatus and various signaling pathways that regulate cell cycle progression and apoptosis .
相似化合物的比较
Microtubule inhibitor 7 is similar to other microtubule-targeting agents, such as taxanes, vinca alkaloids, and epothilones. it has unique properties that distinguish it from these compounds. For example, unlike taxanes, which stabilize microtubules, this compound destabilizes microtubules by binding to the colchicine site. This unique mechanism of action allows it to overcome resistance to other microtubule-targeting agents. Similar compounds include colchicine, vinblastine, and paclitaxel, each with distinct binding sites and effects on microtubule dynamics .
属性
分子式 |
C25H19FN2O5 |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
(3Z,6Z)-3-[[3-(4-fluorobenzoyl)phenyl]methylidene]-6-[[5-(methoxymethyl)furan-2-yl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C25H19FN2O5/c1-32-14-20-10-9-19(33-20)13-22-25(31)27-21(24(30)28-22)12-15-3-2-4-17(11-15)23(29)16-5-7-18(26)8-6-16/h2-13H,14H2,1H3,(H,27,31)(H,28,30)/b21-12-,22-13- |
InChI 键 |
XOIXHBHDGPMJTM-HDSGJDLKSA-N |
手性 SMILES |
COCC1=CC=C(O1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
规范 SMILES |
COCC1=CC=C(O1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


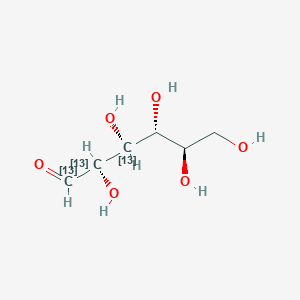
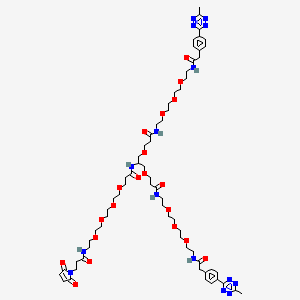
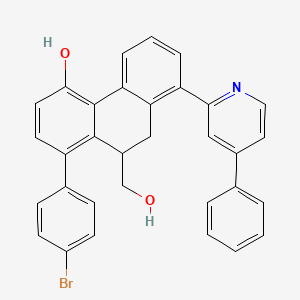
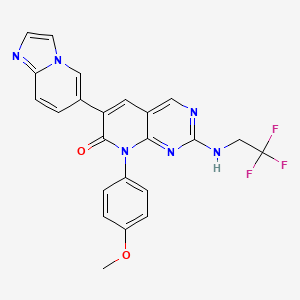
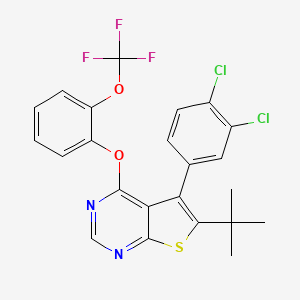

![N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine;trihydrochloride](/img/structure/B12417341.png)
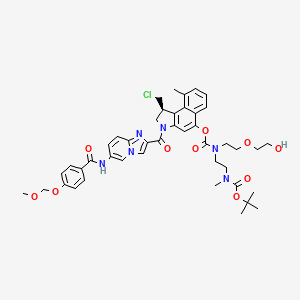
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B12417354.png)
